4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID
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Overview
Description
4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID is a complex organic compound that features a thiazine ring system fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-ethyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine with 4-aminobenzoic acid under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
4-{[3-ETHYL-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID is unique due to its specific thiazine ring system and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[(3-ethyl-6-methoxycarbonyl-4-oxo-1,3-thiazin-2-ylidene)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-3-17-12(18)8-11(14(21)22-2)23-15(17)16-10-6-4-9(5-7-10)13(19)20/h4-8H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHITXJLYCGUVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(SC1=NC2=CC=C(C=C2)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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